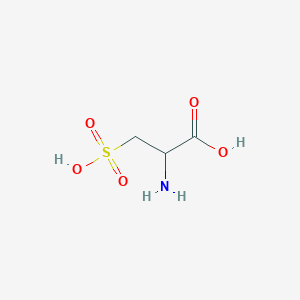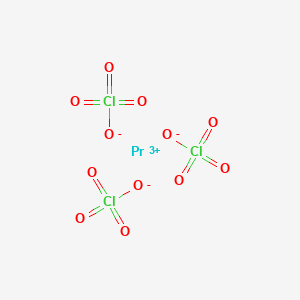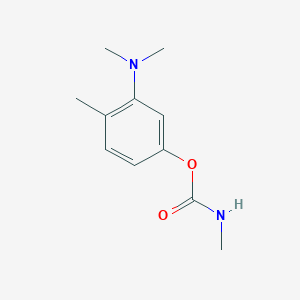
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline solid that is soluble in water and commonly used in agriculture to protect crops from pests. Carbaryl is also used in public health programs to control mosquitoes, ticks, and other disease-carrying insects.
Wirkmechanismus
Carbaryl acts as an acetylcholinesterase inhibitor, which means it blocks the enzyme that breaks down acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Carbaryl can have toxic effects on non-target organisms, including humans, wildlife, and aquatic life. It can cause nausea, vomiting, headaches, and dizziness in humans. Long-term exposure to N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester has been linked to cancer, reproductive problems, and developmental delays in children. It can also have adverse effects on wildlife, including birds, fish, and amphibians.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide and has been extensively studied for its insecticidal properties. It is relatively inexpensive and can be easily synthesized on a large scale. However, due to its toxic effects on non-target organisms, its use in lab experiments is limited. Researchers must take precautions to ensure that N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester does not contaminate the environment or harm non-target organisms.
Zukünftige Richtungen
There are several areas of future research for N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester. One area is the development of alternative insecticides that are less toxic to non-target organisms. Another area is the development of new formulations of N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester that are more targeted to specific pests and have less impact on non-target organisms. Additionally, there is a need for more research on the long-term effects of N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester exposure on human health and the environment.
Synthesemethoden
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting intermediate is then reacted with 3-(dimethylamino)-4-methylphenol to form N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester. The synthesis process is relatively simple and can be carried out on a large scale with high yield.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests. It is used in agriculture to protect crops such as cotton, corn, soybeans, and vegetables from insects. Carbaryl is also used in public health programs to control disease-carrying insects such as mosquitoes and ticks.
Eigenschaften
CAS-Nummer |
14144-91-3 |
|---|---|
Produktname |
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester |
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-6-9(15-11(14)12-2)7-10(8)13(3)4/h5-7H,1-4H3,(H,12,14) |
InChI-Schlüssel |
SOANVOIJXGSERP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)N(C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)N(C)C |
Synonyme |
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
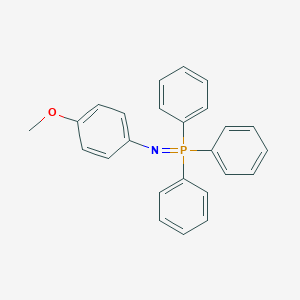
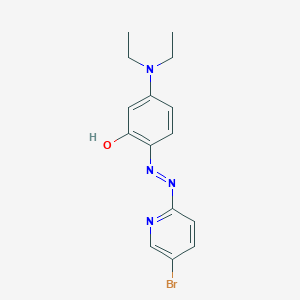
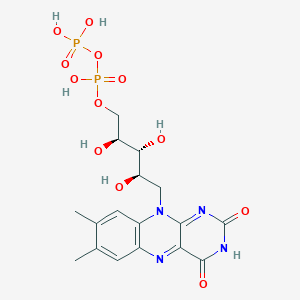
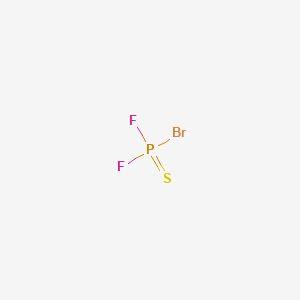
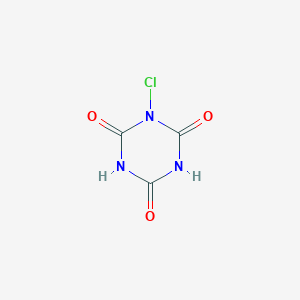
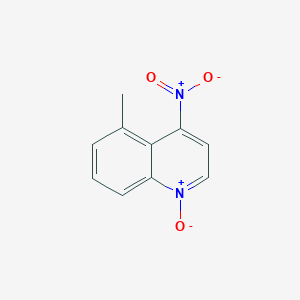
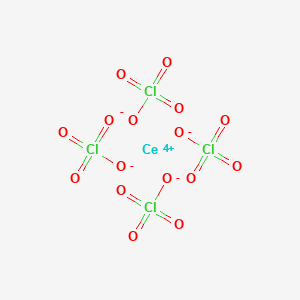
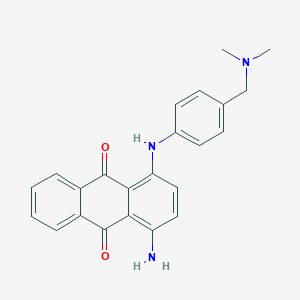
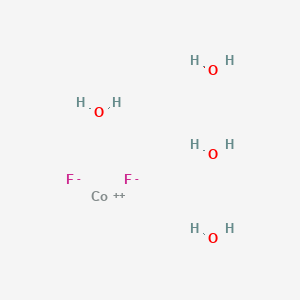

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
